6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl-
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Overview
Description
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- is a heterocyclic organic compound known for its complex structure and significant applications in various scientific fields This compound is characterized by its pyrido[4,3-b]carbazole core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Pyrido[4,3-b]carbazole Core: This is achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Diethylamino Propyl Group: This step involves nucleophilic substitution reactions where the diethylamino propyl group is introduced.
Methylation: The final step involves the methylation of the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell growth or its antimicrobial action.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-ol
- 6H-Pyrido[4,3-b]carbazol-9-ol, 1,5-dimethyl-, hydrobromide
Uniqueness
Compared to similar compounds, 6H-Pyrido(4,3-b)carbazol-9-ol, 1-((3-(diethylamino)propyl)amino)-5-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the diethylamino propyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
72238-04-1 |
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Molecular Formula |
C23H28N4O |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propylamino]-5-methyl-6H-pyrido[4,3-b]carbazol-9-ol |
InChI |
InChI=1S/C23H28N4O/c1-4-27(5-2)12-6-10-24-23-20-14-19-18-13-16(28)7-8-21(18)26-22(19)15(3)17(20)9-11-25-23/h7-9,11,13-14,26,28H,4-6,10,12H2,1-3H3,(H,24,25) |
InChI Key |
JOTXWZGCPJPKOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)O)C |
Origin of Product |
United States |
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